4-Hydroxy-1-phenylbutan-1-one

Physical organic chemistry Purification engineering Thermal stability

4-Hydroxy-1-phenylbutan-1-one (CAS 39755-03-8), also known as γ-hydroxybutyrophenone or 3-benzoyl-1-propanol, is a C10 aryl hydroxy ketone featuring a primary alcohol at the γ-position and a phenyl ketone at the α-position. This bifunctional architecture imparts distinctive hydrogen-bonding capacity and photochemical reactivity that differentiate it from simple alkyl phenyl ketones such as butyrophenone.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 39755-03-8
Cat. No. B1625134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-phenylbutan-1-one
CAS39755-03-8
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCO
InChIInChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
InChIKeyFJUPUBXRHPSANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-phenylbutan-1-one (CAS 39755-03-8): Procurement-Relevant Chemical Identity and Physicochemical Baseline


4-Hydroxy-1-phenylbutan-1-one (CAS 39755-03-8), also known as γ-hydroxybutyrophenone or 3-benzoyl-1-propanol, is a C10 aryl hydroxy ketone featuring a primary alcohol at the γ-position and a phenyl ketone at the α-position . This bifunctional architecture imparts distinctive hydrogen-bonding capacity and photochemical reactivity that differentiate it from simple alkyl phenyl ketones such as butyrophenone . The compound is commercially supplied as a colorless liquid or low-melting solid (mp 32–33 °C) with a purity range of 95–98% across major vendors.

Why Unsubstituted Butyrophenone or Positional Isomers Cannot Replace 4-Hydroxy-1-phenylbutan-1-one in Research and Industrial Workflows


The γ-hydroxy substituent in 4-hydroxy-1-phenylbutan-1-one introduces a >80 °C elevation in boiling point relative to butyrophenone and enables photochemical Norrish Type II elimination to generate acetophenone enol with well-characterized kinetics—a capability absent in non-hydroxylated analogs [1]. Positional isomer 4-hydroxy-4-phenylbutan-2-one lacks the γ-hydrogen geometry required for efficient Type II photoelimination, while butyrophenone cannot undergo chemoselective oxidation to 4-oxo-4-phenylbutanal. Substituting any of these analogs thus sacrifices either physical handleability, photochemical utility, or downstream synthetic versatility.

Quantitative Differentiation Evidence for 4-Hydroxy-1-phenylbutan-1-one vs. Closest Analogs


Boiling Point Elevation vs. Butyrophenone: Quantified Hydrogen-Bonding Advantage for Thermal Stability and Purification

4-Hydroxy-1-phenylbutan-1-one exhibits a boiling point of 312.2 °C at 760 mmHg, substantially higher than the 228.5 °C of its non-hydroxylated analog butyrophenone . This ~84 °C increase, attributable to intermolecular hydrogen bonding, reflects stronger cohesive forces that enhance thermal stability during distillation or high-temperature reaction processes. The melting point is also elevated (32–33 °C vs. 12 °C for butyrophenone) , allowing solid-state handling and storage at ambient temperatures.

Physical organic chemistry Purification engineering Thermal stability

Commercially Available Purity Tier: 98% (Leyan) vs. 95% (Sigma-Aldrich) for 4-Hydroxy-1-phenylbutan-1-one

Commercially, 4-hydroxy-1-phenylbutan-1-one is available at two distinct purity specifications: 98% from Leyan and 95% from Sigma-Aldrich . The 3-percentage-point higher purity offered by Leyan reduces the impurity burden for subsequent transformations, potentially improving downstream yields. For comparison, butyrophenone is typically supplied at 99% purity, but lacks the hydroxyl functionality required for many synthetic applications .

Procurement Quality assurance Synthetic intermediate

Quantitative Photochemical Enol Generation: Keto-Enol Equilibrium Constant (pKE = 7.96 ± 0.04) Determined via γ-Hydroxybutyrophenone Norrish Type II Photoelimination

4-Hydroxy-1-phenylbutan-1-one (γ-hydroxybutyrophenone) undergoes Norrish Type II photoelimination upon UV irradiation to produce acetophenone enol quantitatively, enabling direct measurement of its ketonization rate and the keto-enol equilibrium constant [1]. Keeffe et al. (1986) reported a revised pKE = 7.96 ± 0.04 for acetophenone in aqueous solution at 25 °C, derived from enol generated by this method [2]. This photochemical pathway is not accessible to butyrophenone (which lacks the γ-hydroxy leaving group) or to the positional isomer 4-hydroxy-4-phenylbutan-2-one (which lacks the requisite γ-hydrogen geometry).

Photochemistry Physical organic chemistry Keto-enol tautomerism

Chemoselective Oxidation Capability: γ-Hydroxy Group Enables Selective Oxidation to 4-Oxo-4-phenylbutanal

The primary alcohol of 4-hydroxy-1-phenylbutan-1-one can be selectively oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane at room temperature, yielding 4-oxo-4-phenylbutanal . This transformation exploits the chemoselectivity between the primary alcohol and the ketone; in contrast, butyrophenone lacks the hydroxyl handle and cannot undergo analogous selective oxidation . 4-Oxo-4-phenylbutanal is a versatile electrophilic building block for heterocycle synthesis and aldol cascades.

Synthetic methodology Chemoselective oxidation Heterocyclic precursors

Optimal Procurement and Deployment Scenarios for 4-Hydroxy-1-phenylbutan-1-one Based on Verified Differentiation Evidence


Photochemical Determination of Keto-Enol Equilibrium Constants

Laboratories measuring fundamental tautomerization parameters should procure 4-hydroxy-1-phenylbutan-1-one specifically (not butyrophenone or positional isomers) because it is the established Norrish Type II precursor for generating acetophenone enol with reproducible kinetics. The keto-enol equilibrium constant pKE = 7.96 ± 0.04, determined using this compound [1], underpins decades of physical-organic data; substituting any analog would invalidate direct comparison with the literature.

High-Temperature Synthetic Processes Requiring Thermal Stability

For reactions conducted above 230 °C, 4-hydroxy-1-phenylbutan-1-one (bp 312.2 °C) offers a substantially broader liquid-phase operating range than butyrophenone (bp 228.5 °C), reducing the risk of evaporative loss or pressure buildup . Select the high-purity (98%) grade from Leyan to minimize side reactions from thermal degradation of impurities.

Synthesis of 4-Oxo-4-phenylbutanal and Downstream Heterocycles

When the synthetic route requires a masked aldehyde equivalent accessible via mild, chemoselective oxidation, only 4-hydroxy-1-phenylbutan-1-one provides the requisite primary alcohol handle. Oxidation with PCC yields 4-oxo-4-phenylbutanal, a key intermediate for dihydropyranones, coumarins, and other oxygen heterocycles . Butyrophenone and 4-hydroxy-4-phenylbutan-2-one cannot serve this role.

Procurement Optimization for Intermediate Purity Requirements

Researchers should benchmark their purity needs: Sigma-Aldrich (95%) suffices for many exploratory syntheses, but Leyan (98%) is recommended when downstream transformations are sensitive to trace impurities, such as in catalytic asymmetric reductions or photophysical measurements where impurity quenching must be avoided .

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